N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide is a complex organic compound with the molecular formula C21H27NO4 and a molecular weight of 357.44 g/mol . This compound features a combination of hydroxyphenyl and phenylpropanamide groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. Specific synthetic routes and reaction conditions are often proprietary and detailed in patents and scientific literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public sources. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield corresponding ketones or aldehydes, while reduction of the amide group would yield an amine derivative.
Scientific Research Applications
N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its effects on glucose metabolism and insulin sensitivity, making it a candidate for diabetes treatment . The exact molecular targets and pathways are still under investigation and may involve multiple biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpropanamide derivatives and hydroxyphenyl compounds. Examples include:
- 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- Other stereoisomers of N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H27NO4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H27NO4/c1-16(23)14-26-15-19(13-18-7-10-20(24)11-8-18)22-21(25)12-9-17-5-3-2-4-6-17/h2-8,10-11,16,19,23-24H,9,12-15H2,1H3,(H,22,25)/t16-,19-/m0/s1 |
InChI Key |
CDKPAWCGPQDCGU-LPHOPBHVSA-N |
Isomeric SMILES |
C[C@@H](COC[C@H](CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2)O |
Canonical SMILES |
CC(COCC(CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.